molecular formula C16H11N3OS B3038010 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline CAS No. 692737-15-8

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline

Cat. No.: B3038010
CAS No.: 692737-15-8
M. Wt: 293.3 g/mol
InChI Key: HPYBXYQLEYPVLR-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline is a heterocyclic compound that features a unique combination of a thienoquinoline core and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline typically involves the formation of the oxadiazole ring followed by its attachment to the thienoquinoline core. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a base like sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds efficiently at ambient temperature and yields the desired oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the oxadiazole or thienoquinoline rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced thienoquinoline derivatives.

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, oxadiazole derivatives have been shown to inhibit carbonic anhydrase isoforms, which are involved in various physiological processes . The thienoquinoline core may also interact with DNA or proteins, leading to potential anticancer or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline is unique due to the combination of the oxadiazole ring and the thienoquinoline core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclopropyl-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS/c1-2-4-12-10(3-1)7-11-8-13(21-16(11)17-12)15-19-18-14(20-15)9-5-6-9/h1-4,7-9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYBXYQLEYPVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3=CC4=CC5=CC=CC=C5N=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline
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2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline
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2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline
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2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline
Reactant of Route 5
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline
Reactant of Route 6
2-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)thieno[2,3-b]quinoline

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